molecular formula C23H16BrN5O3 B2496366 N-(4-bromophenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1215600-23-9

N-(4-bromophenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Cat. No.: B2496366
CAS No.: 1215600-23-9
M. Wt: 490.317
InChI Key: ORXICCBKDUWLSG-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C23H16BrN5O3 and its molecular weight is 490.317. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of various triazoloquinoxaline derivatives, including those with modifications similar to the compound of interest, has been a focal point of research. These syntheses often involve reactions that yield complex fused tricyclic scaffolds, demonstrating the compound's relevance in the development of heterocyclic chemistry and its potential for generating new therapeutic agents. For example, the diversified synthesis of triazoloquinoxaline derivatives through Ugi four-component reaction and copper-catalyzed tandem reactions provides a method for rapid access to structurally varied compounds (An et al., 2017).

Biological Activities and Applications

Triazoloquinoxaline derivatives have been investigated for a variety of biological activities, including positive inotropic activity, anticancer activity, and antimicrobial activity. These studies highlight the potential therapeutic applications of these compounds:

  • Positive Inotropic Activity : Certain derivatives have shown favorable inotropic activity in vitro, suggesting potential applications in treating cardiovascular diseases. For instance, N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives exhibited significant positive inotropic activity, indicating their potential as heart failure treatments (Zhang et al., 2008).

  • Anticancer Activity : The synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives and their evaluation for anticancer activity underscore the importance of these compounds in cancer research. Some derivatives have demonstrated significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents (Reddy et al., 2015).

  • Antimicrobial Activity : The antimicrobial properties of triazoloquinoxaline derivatives have been explored, with some compounds showing potent activity against a range of pathogens. This highlights their potential application in developing new antimicrobial agents to combat resistant bacterial and fungal infections (Ghosh et al., 2015).

Properties

IUPAC Name

N-(4-bromophenyl)-2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrN5O3/c24-15-10-12-16(13-11-15)25-20(30)14-28-23(31)29-19-9-5-4-8-18(19)26-22(21(29)27-28)32-17-6-2-1-3-7-17/h1-13H,14H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXICCBKDUWLSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.